molecular formula C10H9F2NO B1411818 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile CAS No. 1699965-64-4

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile

Cat. No.: B1411818
CAS No.: 1699965-64-4
M. Wt: 197.18 g/mol
InChI Key: SBGCHPJXJOKPPJ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile is a substituted benzonitrile derivative featuring a difluoroethoxy group at the 2-position and a methyl group at the 3-position of the aromatic ring. The nitrile moiety at the benzonitrile core enhances stability and reactivity, making it a candidate for pharmaceutical and agrochemical applications. Its structural uniqueness lies in the combination of fluorine atoms in the ethoxy chain and the methyl substituent, which influence electronic properties, lipophilicity, and steric interactions compared to analogs .

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-7-3-2-4-8(5-13)10(7)14-6-9(11)12/h2-4,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGCHPJXJOKPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile typically involves the reaction of 3-methylbenzonitrile with 2,2-difluoroethanol in the presence of a suitable base and catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 3-methylbenzonitrile and 2,2-difluoroethanol.

    Catalyst: A suitable base such as potassium carbonate.

    Reaction Conditions: Elevated temperature (around 80-100°C) and an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The following table highlights key structural differences between 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Features
2-(2,2-Difluoroethoxy)-3-methylbenzonitrile -OCH₂CF₂ (2), -CH₃ (3) C₁₀H₈F₂NO₂ Moderate fluorination, electron-donating methyl group
2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile -OCH₂CF₃ (2,6), -Br (3) C₁₁H₆BrF₆NO₂ High fluorination, bromine substituent, bulky trifluoroethoxy groups
2-Ethoxy-6-{[1-(3-ethoxy-2-hydroxybenzyl)-1H-benzimidazol-2-yl]methyl}-phenol nitromethane monosolvate Ethoxy, benzimidazole-phenol hybrid C₃₂H₃₁N₃O₅·CH₃NO₂ Complex heterocyclic structure, hydrogen-bonding solvate

Key Observations:

  • Fluorination Impact : The difluoroethoxy group in the target compound provides intermediate lipophilicity compared to the highly fluorinated trifluoroethoxy groups in the bis-trifluoroethoxy analog . This affects metabolic stability and membrane permeability.
  • In contrast, the bromine substituent in the bis-trifluoroethoxy analog is electron-withdrawing, favoring nucleophilic substitution .
  • Steric Considerations : The trifluoroethoxy groups in the bis-trifluoroethoxy compound introduce significant steric bulk, which may hinder interactions with biological targets compared to the less bulky difluoroethoxy group .

Reactivity and Functional Group Interactions

  • Nitrile Reactivity : The nitrile group in all three compounds enables participation in cycloaddition or hydrolysis reactions. However, the electron-rich environment in the target compound (due to methyl) may slow nitrile reactivity relative to the bromine-containing analog .
  • Solvate Formation: The benzimidazole-phenol hybrid in and forms acetonitrile solvates via hydrogen bonding, a feature absent in the target compound due to its lack of hydroxyl groups .

Biological Activity

2-(2,2-Difluoroethoxy)-3-methylbenzonitrile is an organic compound characterized by its unique structural features, including a difluoroethoxy group and a benzonitrile moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile is C12H10F2N O. The presence of the difluoroethoxy group enhances the lipophilicity and possibly the bioavailability of the compound, making it a candidate for various biological applications.

The biological activity of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies suggest that similar compounds can inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in gene regulation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors in the body, altering physiological responses.

Biological Activities

The following biological activities have been reported for 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Research has shown that compounds with similar structures can possess antimicrobial effects against both bacterial and fungal strains.

Case Studies

  • Cytotoxicity in Cancer Research :
    • A study examined the effects of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Concentration (µM)Cell Viability (%)
0100
590
1070
2040
  • : The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy :
    • A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus and 20 µg/mL for C. albicans.
MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Candida albicans20
  • : These results suggest that the compound has potential as a lead for developing new antimicrobial agents.

Research Findings

Recent research highlights several promising aspects of 2-(2,2-Difluoroethoxy)-3-methylbenzonitrile:

  • Selectivity : Studies indicate that this compound may selectively target cancer cells over normal cells, reducing potential side effects.
  • Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy against resistant strains of bacteria or cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-Difluoroethoxy)-3-methylbenzonitrile
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